molecular formula C19H29BrO2 B038638 16beta-Bromoandrosterone CAS No. 115115-49-6

16beta-Bromoandrosterone

Cat. No.: B038638
CAS No.: 115115-49-6
M. Wt: 369.3 g/mol
InChI Key: CWVMWSZEMZOUPC-RWUIUEHLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Bromoandrosterone typically involves the bromination of androsterone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 16beta position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is often conducted at low temperatures to prevent over-bromination and to achieve high selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 16beta-Bromoandrosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Hydroxyandrosterone or aminoandrosterone derivatives.

    Reduction: Androsterone.

    Oxidation: Androstan-3,17-dione.

Scientific Research Applications

16beta-Bromoandrosterone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 16beta-Bromoandrosterone involves its interaction with steroid hormone receptors. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to changes in cellular biochemistry, affecting processes such as cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

    Androsterone: Lacks the bromine atom at the 16beta position.

    Epiandrosterone: Similar structure but differs in the configuration at the 3alpha position.

    Dehydroepiandrosterone (DHEA): A precursor to androsterone with a double bond at the 5,6 position.

Uniqueness: 16beta-Bromoandrosterone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to receptors and alter its metabolic stability, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVMWSZEMZOUPC-RWUIUEHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585096
Record name (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115115-49-6
Record name (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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